3-氯-4-氟苯甲酰氟

描述

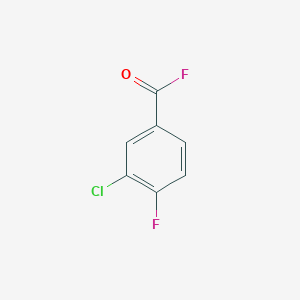

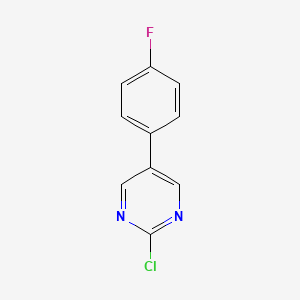

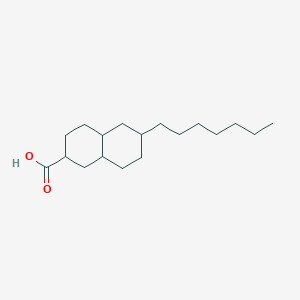

3-Chloro-4-fluorobenzoyl fluoride is a fluorinated organic compound . It is a structurally diverse alkyl fluoride that is widely used across the chemical and life sciences .

Synthesis Analysis

The synthesis of 3-Chloro-4-fluorobenzoyl fluoride involves C(sp2)-C(sp3) cross-coupling reactions of alkyl fluorides with fluorophilic organozinc compounds. This process uses a heterolytic mechanism that involves short-lived ion pairs and uses the stability of the Zn-F bond as the thermodynamic driving force .Molecular Structure Analysis

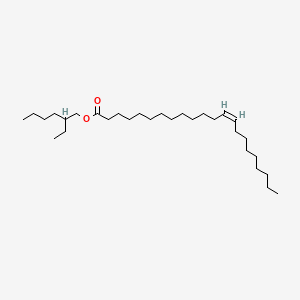

The molecular formula of 3-Chloro-4-fluorobenzoyl fluoride is C7H3ClF2O . The Fourier transform infrared and Fourier transform Raman spectra of this compound were recorded in the solid phase .Chemical Reactions Analysis

The chemical reactions involving 3-Chloro-4-fluorobenzoyl fluoride are primarily C(sp2)-C(sp3) cross-coupling reactions with fluorophilic organozinc compounds . These reactions are mechanistically different from previously reported radical reactions and overcome long-standing limitations of organometallic cross-coupling methodology .Physical And Chemical Properties Analysis

The molecular weight of 3-Chloro-4-fluorobenzoyl fluoride is 193.00 g/mol . It has a topological polar surface area of 17.1 Ų .科学研究应用

磁共振研究

对苯甲酰氟衍生物的研究,包括类似于3-氯-4-氟苯甲酰氟的化合物,突出了它们在磁共振光谱学中的重要性。Schaefer、Marat、Chum和Janzen(1977年)分析了各种苯甲酰氟的高分辨质子和氟磁共振光谱,指出氟位移对分子内相互作用和立体效应的敏感性。这项研究对于理解这些化合物的结构和构象方面至关重要(Schaefer et al., 1977)。

微波光谱和内转动

Larsen、Pedersen和Sørensen(1988年)对3-氟苯甲酰氟的微波光谱进行了研究,该化合物与3-氯-4-氟苯甲酰氟具有结构相似性。他们的工作为了解这类分子的内转动提供了见解,这对于理解它们的动态行为和反应至关重要(Larsen et al., 1988)。

除草活性

刘长春(2006年)合成了3-氯-4-氟苯甲酰硫脲并检验了其除草活性。这一应用展示了3-氯-4-氟苯甲酰相关化合物在控制不受欢迎的植被方面的潜在农业用途(Liu Chang-chun, 2006)。

氟苯甲酸降解

Schreiber等人(1980年)对假单胞菌B13降解氟苯甲酸的研究表明,类似于3-氯-4-氟苯甲酰氟的化合物可能参与环境生物降解过程。这项研究突出了微生物在共代谢单氟苯甲酸方面的能力,并提供了异构氟苯甲酸的一个拟议的分解途径(Schreiber et al., 1980)。

高速液相色谱

Frei和Lawrence(1973年)讨论了在高速液相色谱中使用荧光标记的方法,这对于分析类似于3-氯-4-氟苯甲酰氟的化合物很重要。这种技术增强了对环境和药物样品中含氟化合物的检测(Frei & Lawrence, 1973)。

3-氯-4-氟苯甲酰氟的科学研究应用

除草活性

由3-氯-4-氟苯甲酰氟衍生的3-氯-4-氟苯甲酰硫脲在除草应用中显示出潜力。刘长春(2006年)合成了这种化合物并证明了其作为除草剂的有效性,暗示了3-氯-4-氟苯甲酰氟衍生物在农业中的用途(Liu Chang-chun, 2006)。

环境监测

Zeng等人(2019年)开发了一种利用混合镧系金属有机框架和智能手机实现氟离子可视检测的方法。这项研究表明了氟衍生物(如3-氯-4-氟苯甲酰氟)在环境监测和公共卫生中的相关性(Zeng et al., 2019)。

毒理学研究

Stratford、Riley和Ramsden(2011年)研究了卤代取代和二苯二氧杂芳烃在酪氨酸酶催化氧化卤代邻苯二酚过程中的毒理学影响,包括氟化合物。他们的研究提供了关于3-氯-4-氟苯甲酰氟等化合物对环境和健康影响的见解(Stratford et al., 2011)。

磁共振光谱

Schaefer等人(1977年)探讨了苯甲酰氟衍生物在磁共振光谱中的应用。他们对这些化合物中氟位移对分子内相互作用的敏感性进行的研究对于理解3-氯-4-氟苯甲酰氟(Schaefer et al., 1977)的性质是相关的。

聚合物合成

Kawaguchi和Morikawa(2018年)使用双(芳香族氟化物)化合物合成了聚醚酮。该研究展示了类似于3-氯-4-氟苯甲酰氟的氟化苯甲酰化合物在先进材料合成中的作用(Kawaguchi & Morikawa, 2018)。

氟化物去除技术

Luo和Inoue(2004年)研究了使用金属(III)负载的琥珀树脂去除氟离子的方法,这对于理解像3-氯-4-氟苯甲酰氟这样含氟化合物的环境管理是相关的。该研究强调了减轻氟化合物对水资源影响的方法(Luo & Inoue,2004年)。

微波光谱和内转动

Larsen,Pedersen和Sørensen(1988年)研究了3-氟苯甲酰氟的微波光谱和内转动的潜力,该化合物与3-氯-4-氟苯甲酰氟具有相似的结构特征。这项工作有助于理解这类化合物中的分子动力学(Larsen et al., 1988)。

高速液相色谱

Frei和Lawrence(1973年)讨论了高速液相色谱中的氟发光标记技术,这种技术可以应用于分析像3-氯-4-氟苯甲酰氟这样的化合物。该方法改善了对包括含氟物质在内的各种物质的检测和分析(Frei & Lawrence, 1973)。

作用机制

Target of Action

As a benzoyl fluoride compound, it is likely to interact with various biological macromolecules due to its electrophilic nature .

Mode of Action

Benzoyl fluoride compounds are generally known for their reactivity towards nucleophiles, such as amines and alcohols, in biological systems . This reactivity can lead to the formation of amides and esters, respectively, which can alter the function of the target molecules .

Biochemical Pathways

Given its potential reactivity with biological macromolecules, it could influence a variety of biochemical pathways depending on the specific targets it interacts with .

Pharmacokinetics

Like other small organic molecules, its absorption and distribution in the body would be influenced by factors such as its lipophilicity, molecular size, and charge . Its metabolism and excretion would depend on its chemical reactivity and the specific metabolic pathways present in the organism .

Result of Action

Its reactivity with biological macromolecules could potentially lead to changes in their function, which could have downstream effects on cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 3-Chloro-4-fluorobenzoyl fluoride. For instance, its reactivity might be enhanced in environments with a high concentration of nucleophiles . Additionally, its stability could be affected by factors such as temperature and pH .

安全和危害

3-Chloro-4-fluorobenzoyl fluoride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the respiratory system being the target organ .

未来方向

The future directions for 3-Chloro-4-fluorobenzoyl fluoride involve expanding its synthetic applications . There is a high demand for fluorinated organic compounds in the pharmaceutical and agrochemical industries, and alkyl fluorides like 3-Chloro-4-fluorobenzoyl fluoride are becoming popular building blocks . Significant progress has been made with the introduction of methods that apply this compound pool in reactions maintaining the C(sp3)-F bond .

生化分析

Biochemical Properties

It is known that benzylic halides, which are structurally similar to 3-Chloro-4-fluorobenzoyl fluoride, typically react via an SN2 pathway . This suggests that 3-Chloro-4-fluorobenzoyl fluoride might interact with enzymes, proteins, and other biomolecules in a similar manner .

Molecular Mechanism

It is known that benzylic halides, which are structurally similar to 3-Chloro-4-fluorobenzoyl fluoride, typically react via an SN2 pathway . This suggests that 3-Chloro-4-fluorobenzoyl fluoride might exert its effects at the molecular level through similar mechanisms .

属性

IUPAC Name |

3-chloro-4-fluorobenzoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTKNPFAROLZMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600602 | |

| Record name | 3-Chloro-4-fluorobenzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80277-51-6 | |

| Record name | 3-Chloro-4-fluorobenzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B1628653.png)

![3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine](/img/structure/B1628668.png)